methyl({[(2S)-oxetan-2-yl]methyl})amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-methyl-1-[(2S)-oxetan-2-yl]methanamine |
InChI |
InChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
MAGZNHJEXBGQOM-YFKPBYRVSA-N |
Isomeric SMILES |
CNC[C@@H]1CCO1 |
Canonical SMILES |
CNCC1CCO1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Methyl 2s Oxetan 2 Yl Methyl Amine
Stereoselective Synthesis of the (2S)-Oxetane Ring System
The construction of the chiral (2S)-oxetane ring is a critical step, and various methods have been developed to achieve high enantioselectivity. These approaches can be broadly categorized into chiral pool synthesis, asymmetric cyclization reactions, and strain-release driven methods.
Chiral Pool Approaches Utilizing Natural Precursors or Derivatives
Chiral pool synthesis leverages readily available, enantiomerically pure starting materials from nature, such as carbohydrates and amino acids, to construct complex chiral molecules. elsevierpure.comresearchgate.net Sugars, in particular, have been utilized as precursors for the synthesis of enantioenriched oxetanes. illinois.edu For instance, the synthesis of oxetanocin, a natural product containing an oxetane (B1205548) ring, has been achieved using a Williamson etherification strategy starting from a carbohydrate-derived precursor. acs.org This approach often involves a series of functional group manipulations to transform the natural precursor into the desired oxetane scaffold, with the stereochemistry of the final product being dictated by the inherent chirality of the starting material. acs.org
Asymmetric Cyclization Reactions for Oxetane Formation
Asymmetric cyclization reactions are a powerful tool for the de novo construction of chiral rings. beilstein-journals.orgnih.govmagtech.com.cn Several strategies have been employed for the enantioselective formation of the oxetane ring.
One common method is the intramolecular Williamson etherification of a chiral 1,3-diol derivative. acs.org This involves the stereoselective reduction of a β-halo ketone to a chiral halohydrin, followed by base-promoted cyclization. The enantioselectivity is controlled by the use of a chiral reducing agent. acs.org
Another approach involves the use of chiral catalysts to promote the cyclization. For example, chiral Brønsted acids have been used to catalyze the asymmetric ring-opening of prochiral 3-substituted oxetanes with internal nucleophiles, leading to the formation of chiral, highly functionalized products. nsf.govrsc.org Additionally, catalytic asymmetric [2+2] cycloadditions between carbonyl compounds and alkenes, such as the Paternò-Büchi reaction, can be rendered enantioselective through the use of chiral catalysts or auxiliaries. beilstein-journals.orgnih.gov
The following table summarizes key asymmetric cyclization strategies for oxetane synthesis:
| Reaction Type | Key Features | Stereocontrol Element |
| Intramolecular Williamson Etherification | Cyclization of chiral 1,3-halohydrins | Chiral reducing agent for precursor synthesis |
| Catalytic Asymmetric Ring Opening | Desymmetrization of prochiral oxetanes | Chiral Brønsted acid catalyst |
| Asymmetric [2+2] Cycloaddition | Reaction of carbonyls and alkenes | Chiral catalyst or auxiliary |
Strain-Release Driven Synthesis of Oxetane Scaffolds
Strain-release driven methodologies exploit the inherent ring strain of smaller rings, such as epoxides, to drive the formation of the less strained oxetane ring. nih.govresearchgate.netresearchgate.net A common strategy involves the ring expansion of epoxides. illinois.edu This can be achieved by reacting an epoxide with a suitable nucleophile that introduces a leaving group at the adjacent carbon, followed by intramolecular cyclization. For example, the reaction of an epoxide with a sulfur ylide can lead to the formation of an oxetane. illinois.edu This approach can be rendered stereoselective by starting with an enantioenriched epoxide. acs.org
Introduction of the Chiral Methylamine (B109427) Functionality
Once the (2S)-oxetane ring system is in place, the next crucial step is the introduction of the methylamine group at the C2 position with retention of stereochemistry.
Reductive Amination Strategies to Access the Amine Moiety
Reductive amination is a widely used and versatile method for the formation of amines from carbonyl compounds. libretexts.orgorganic-chemistry.org In the context of synthesizing methyl({[(2S)-oxetan-2-yl]methyl})amine, this strategy typically involves the conversion of a suitable precursor, such as (S)-oxetan-2-carbaldehyde, by reaction with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. libretexts.org Various reducing agents can be employed for this transformation, including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride. libretexts.orgnottingham.ac.uk This method is often preferred due to its operational simplicity and the wide availability of reagents. organic-chemistry.orgresearchgate.net
A recent development avoids the use of hazardous reagents like sodium azide (B81097) by employing dibenzylamine (B1670424) to introduce the amine nitrogen, followed by debenzylation. morressier.comgoogle.com
Nucleophilic Substitution Reactions with Stereocontrol
Nucleophilic substitution reactions provide another route to introduce the methylamine functionality. This approach typically involves the preparation of a chiral electrophile, such as (S)-oxetan-2-ylmethyl tosylate, which can then be displaced by methylamine. figshare.com The stereochemical outcome of this SN2 reaction is inversion of configuration at the electrophilic carbon. Therefore, to obtain the desired (S)-enantiomer of the final product, the starting material must have the (R)-configuration. Careful control of reaction conditions is necessary to ensure complete inversion and avoid side reactions. researchgate.net
The following table outlines the two main strategies for introducing the methylamine group:
| Strategy | Precursor | Reagents | Key Considerations |
| Reductive Amination | (S)-Oxetan-2-carbaldehyde | Methylamine, Reducing Agent (e.g., NaBH3CN) | Formation and in situ reduction of an imine intermediate. libretexts.org |
| Nucleophilic Substitution | (R)-Oxetan-2-ylmethyl tosylate | Methylamine | SN2 reaction with inversion of configuration. figshare.com |
C–H Amination Cross-Coupling for Tertiary Amine Formation
The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. researchgate.netnih.gov For the synthesis of amines, transition metal-catalyzed C–H amination has emerged as a compelling alternative to traditional methods that often require pre-functionalized starting materials. While the provided outline specifies tertiary amine formation, the principles can be adapted for secondary amines, or a subsequent alkylation could be envisioned. In the context of synthesizing this compound, this approach would ideally involve the direct coupling of a methylamine equivalent with the C–H bond at the methyl group of (2S)-2-methyloxetane or a related precursor.
Recent advancements have demonstrated the feasibility of C–H amination at sp³-hybridized carbons, including those adjacent to heteroatoms like oxygen. rsc.orgresearchgate.net Rhodium and iron catalysts have shown particular promise in this area. researchgate.netrsc.org For instance, dirhodium catalysts are known to promote the oxidation of aliphatic C–H centers, enabling both intra- and intermolecular amination reactions. nih.gov Iron-catalyzed systems offer a more economical and environmentally benign option, capable of functionalizing benzylic, allylic, and aliphatic C–H bonds. rsc.orgnih.gov
A hypothetical C–H amination approach to a precursor for this compound could involve the reaction of (2S)-2-methyloxetane with an aminating agent in the presence of a suitable catalyst. The regioselectivity of such a reaction would be crucial, targeting the methyl group's C–H bonds.
Below is a table of representative examples of metal-catalyzed C(sp³)–H amination reactions on substrates bearing structural similarity to the target compound's precursors, illustrating the potential of this methodology.
| Catalyst | Substrate | Aminating Agent | Product | Yield (%) | Reference |
| Rh₂(esp)₂ | Cyclohexane | TcesNH₂ | Cyclohexylamine derivative | 70-80 | nih.gov |
| FeCl₂ | N-aryl cyclic amines | N-Fluorobenzenesulfonimide | α-aminated cyclic amine | up to 90 | researchgate.net |
| [Fe(TPP)Cl] | Alkyl Azides | - (intramolecular) | N-heterocycles | up to 95 | rsc.org |
While a direct application of C–H amination for the synthesis of this compound has not been explicitly reported, the existing literature on C–H functionalization of ethers and alkanes provides a strong foundation for future research in this area. The development of a selective and efficient catalytic system for this transformation would represent a significant advancement in the synthesis of oxetane-containing pharmaceuticals.
Coupling and Derivatization Strategies for this compound Formation
Strategies for Carbon-Nitrogen Bond Formation
The construction of the carbon-nitrogen bond is a cornerstone of amine synthesis. For this compound, several established strategies can be employed, primarily involving the precursor (S)-oxetan-2-ylmethanamine.
Nucleophilic Substitution: A common and direct approach is the N-alkylation of (S)-oxetan-2-ylmethanamine with a methylating agent. This can be achieved by reacting the primary amine with a methyl halide (e.g., methyl iodide) or dimethyl sulfate (B86663) in the presence of a base to neutralize the resulting acid. rsc.org Care must be taken to control the reaction conditions to minimize over-alkylation to the corresponding tertiary amine.
Another route involves the nucleophilic substitution of a leaving group on the oxetane moiety with methylamine. For example, (S)-oxetan-2-ylmethyl tosylate can be reacted with methylamine to form the desired product. researchgate.net This method benefits from the availability of scalable synthetic routes to the tosylate precursor. researchgate.net
Reductive Amination: Reductive amination is a highly versatile and widely used method for C-N bond formation. nih.govacs.org This strategy can be applied in two ways for the synthesis of the target molecule. The first involves the reaction of (S)-oxetan-2-ylmethanamine with formaldehyde (B43269), followed by reduction of the in situ formed imine or aminal. The second, and more direct, approach is the reaction of (2S)-oxetan-2-carbaldehyde with methylamine in the presence of a reducing agent. acs.org A variety of reducing agents can be employed, from common hydrides like sodium borohydride (B1222165) to catalytic hydrogenation.
The following table summarizes key aspects of these C-N bond formation strategies.
| Strategy | Reactants | Reagents/Catalyst | Key Considerations |
| N-alkylation | (S)-oxetan-2-ylmethanamine, Methylating agent | Base (e.g., K₂CO₃) | Control of over-alkylation |
| Nucleophilic Substitution | (S)-oxetan-2-ylmethyl tosylate, Methylamine | Base | Availability of the tosylate precursor |
| Reductive Amination | (2S)-oxetan-2-carbaldehyde, Methylamine | Reducing agent (e.g., NaBH₄) | Availability and stability of the aldehyde |
Sequential Multi-Component Reactions for Integrated Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. sci-hub.ru While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs can be used to envision a potential synthetic route.
A hypothetical MCR could involve the reaction of an oxetane-containing building block, a methylamine source, and a third component that facilitates the coupling. For instance, a Passerini or Ugi reaction involving an oxetane-derived aldehyde or isocyanide could potentially lead to a precursor that can be converted to the target amine.
Given the lack of direct literature precedent, this section remains speculative. However, the development of a novel multi-component reaction for the synthesis of this and related oxetane-containing amines would be a valuable contribution to the field of medicinal and synthetic chemistry.
Green Chemistry and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly important in the synthesis of pharmaceuticals and fine chemicals, aiming to reduce environmental impact and improve safety. nih.gov For the synthesis of this compound, several aspects of green chemistry can be considered.
Atom Economy and Waste Reduction: Traditional synthetic routes to the precursor amine, (S)-oxetan-2-ylmethanamine, have sometimes employed the use of sodium azide, a hazardous and potentially explosive reagent, followed by a reduction step. acs.org More recent, greener syntheses have been developed that avoid the use of azides, for example, by introducing the nitrogen atom via a Gabriel synthesis or by using dibenzylamine followed by deprotection. acs.orgnih.gov These methods improve the safety profile of the synthesis.
Use of Renewable Resources and Catalysis: The use of catalytic methods, such as the C-H amination and reductive amination discussed previously, is inherently greener than stoichiometric reactions as they reduce waste. Biocatalysis offers a particularly attractive green alternative. The use of transaminases for the asymmetric synthesis of chiral amines from ketones is a well-established technology that operates under mild, aqueous conditions. dtu.dkrsc.org A biocatalytic route to (S)-oxetan-2-ylmethanamine could involve the transamination of a suitable oxetane-containing ketone.
Safer Solvents and Reaction Conditions: The choice of solvent plays a crucial role in the environmental impact of a chemical process. The use of greener solvents, such as water, ethanol, or supercritical fluids, is preferred over hazardous chlorinated or aromatic solvents. rsc.org Microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and often improving yields. rsc.org
The following table highlights some green chemistry considerations for the synthesis of the target compound.
| Green Chemistry Principle | Application to Synthesis | Potential Benefits |
| Prevention of Waste | Use of catalytic methods (e.g., C-H amination, reductive amination) | Reduced byproducts and purification needs |
| Safer Chemicals | Avoidance of hazardous reagents like sodium azide | Improved process safety |
| Catalysis | Use of transition metal or biocatalysts (e.g., transaminases) | High efficiency and selectivity, mild conditions |
| Safer Solvents | Use of water, ethanol, or deep eutectic solvents | Reduced environmental impact and toxicity |
| Energy Efficiency | Microwave-assisted synthesis, continuous flow processes | Reduced reaction times and energy consumption |
Process Development and Scale-Up Considerations for this compound Production
The transition of a synthetic route from the laboratory to large-scale production presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. drugdiscoverytrends.com For the production of this compound, these considerations would apply to the synthesis of the precursor, (S)-oxetan-2-ylmethanamine, and its subsequent N-methylation.
Scalable Synthesis of the Precursor: A robust and scalable synthesis of the chiral precursor is paramount. A patented process for the preparation of (S)-oxetan-2-ylmethanamine starts from (S)-2-((benzyloxy)methyl)oxirane and proceeds through a ring expansion to the oxetane, followed by introduction of the amine functionality. ukri.org Another scalable approach involves the synthesis of (S)-oxetan-2-ylmethyl tosylate, which can be produced in metric ton quantities. researchgate.net
N-Methylation at Scale: The N-methylation of a primary amine is a common industrial transformation. However, on a large scale, challenges can include controlling the exothermicity of the reaction, ensuring efficient mixing, and preventing over-alkylation. rsc.orgsci-hub.ru The choice of methylating agent, base, and solvent must be carefully optimized for cost, safety, and environmental impact. Continuous flow processing offers a promising solution for overcoming some of these challenges. whiterose.ac.ukacs.org
Continuous Flow Synthesis: Continuous flow chemistry has emerged as a powerful tool for process intensification, offering improved safety, better heat and mass transfer, and the potential for higher yields and purity compared to batch processing. acs.orgnih.gov The synthesis of chiral amines, including enzymatic resolutions and catalytic hydrogenations, has been successfully demonstrated in continuous flow reactors. whiterose.ac.uknih.gov A continuous flow process for the N-methylation of (S)-oxetan-2-ylmethanamine could involve pumping a solution of the amine and the methylating agent through a heated reactor packed with a solid-supported base or catalyst. This would allow for precise control over reaction parameters and could be integrated into a multi-step continuous synthesis of the final product.
Purification and Quality Control: On a large scale, purification can be a significant cost driver. The development of a process that minimizes the formation of impurities is crucial. For a chiral compound like this compound, ensuring the enantiomeric purity is of utmost importance. Robust analytical methods are required for in-process control and final product release.
The table below outlines some key considerations for the process development and scale-up of the synthesis.
| Process Stage | Key Considerations | Potential Challenges | Mitigation Strategies |
| Precursor Synthesis | Scalability, cost of starting materials, safety | Handling of hazardous reagents, purification | Use of safer, more economical routes; crystallization |
| N-Methylation | Control of exothermicity, selectivity | Over-alkylation, difficult work-up | Optimization of reaction conditions, continuous flow processing |
| Purification | Removal of impurities and excess reagents | Product volatility, formation of salts | Distillation, crystallization, chromatography |
| Quality Control | Enantiomeric purity, residual solvents, metal contaminants | Racemization, impurities affecting downstream processes | Chiral HPLC, GC, ICP-MS |
Advanced Structural Characterization and Spectroscopic Elucidation of Methyl 2s Oxetan 2 Yl Methyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of methyl({[(2S)-oxetan-2-yl]methyl})amine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon resonances can be achieved, confirming the molecule's constitution and stereochemistry.
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the unique protons in the molecule. The N-methyl group would appear as a singlet, while the protons on the oxetane (B1205548) ring and the adjacent methylene (B1212753) group would show more complex splitting patterns due to diastereotopicity and spin-spin coupling. The chiral center at C2 of the oxetane ring renders the two protons on the adjacent CH2N group diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals, likely as a doublet of doublets each. Similarly, the protons on the oxetane ring itself (at C3 and C4) are also diastereotopic and will exhibit complex multiplets.
The 13C NMR spectrum provides complementary information, showing a distinct resonance for each of the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The N-methyl carbon would appear in the aliphatic region, while the carbons of the oxetane ring would be shifted further downfield, with the carbon atom bonded to oxygen (C4) appearing at the lowest field among the ring carbons.
Predicted 1H and 13C NMR Chemical Shifts
| Atom Number | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| 1 (CH3-N) | ~2.4 (s) | ~36.0 |
| 2 (CH2-N) | ~2.7-2.9 (m) | ~55.0 |
| 3 (CH-O) | ~4.8-5.0 (m) | ~78.0 |
| 4 (CH2 in ring) | ~2.2-2.6 (m) | ~26.0 |
| 5 (CH2-O in ring) | ~4.4-4.6 (m) | ~74.0 |
Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other experimental conditions.
To unambiguously assign the predicted resonances and confirm the bonding framework, 2D NMR experiments are employed. wikipedia.orgharvard.eduemerypharma.comscience.govyoutube.com
1H-1H Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the methine proton on the chiral center (C2) and the protons of the adjacent methylene groups within the oxetane ring (C3) and the side chain (CH2N). emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. youtube.com This experiment is crucial for definitively assigning the carbon resonances based on the already assigned proton signals. For example, the singlet at ~2.4 ppm in the 1H spectrum would show a correlation to the carbon signal at ~36.0 ppm in the 13C spectrum, confirming the assignment of the N-methyl group.
Together, these 2D techniques provide a comprehensive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.
Since enantiomers have identical NMR spectra in an achiral solvent, determining the enantiomeric excess (ee) requires the use of a chiral auxiliary. For a secondary amine like this compound, a chiral derivatizing agent (CDA) can be used. wikipedia.org
The principle involves reacting the amine with an enantiomerically pure CDA, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or its acyl chloride, to form a pair of diastereomeric amides. wikipedia.org These diastereomers are no longer mirror images and will have distinct NMR spectra. nih.gov The signals of the protons or fluorine atoms in the resulting diastereomers will appear at slightly different chemical shifts. By integrating the signals corresponding to each diastereomer, the ratio of the two can be determined, which directly corresponds to the enantiomeric excess of the original amine sample. bham.ac.ukacs.org
For example, reacting a sample of this compound with (R)-Mosher's acid chloride would produce a specific diastereomer. If any (R)-enantiomer of the amine were present, it would react to form the other diastereomer. The 1H or 19F NMR spectrum would show separate signals for these two species, allowing for precise quantification of the ee. acs.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C5H11NO. HRMS can measure the mass of the protonated molecule [M+H]+ with sufficient accuracy to confirm this elemental composition, distinguishing it from other potential formulas with the same nominal mass.
Calculated Exact Mass for C5H11NO
| Ion Formula | Calculated Monoisotopic Mass (Da) |
| [C5H11NO + H]+ | 102.09134 |
| [C5H11NO + Na]+ | 124.07328 |
An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the correct elemental formula.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable insights into the molecule's structure. nih.govnih.gov For this compound, the protonated molecular ion ([M+H]+, m/z 102.1) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would then be analyzed.
The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this molecule, this would involve the cleavage between the chiral carbon (C2) and the methylene group (CH2N), leading to a stable, resonance-stabilized iminium ion. Another significant fragmentation pathway would involve the opening or fragmentation of the strained oxetane ring. researchgate.netuga.edunsf.govnih.gov
Plausible Fragmentation Pathways and Expected Fragment Ions
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 102.1 | 58.1 | C3H4O | α-Cleavage: Loss of the oxetane moiety as cyclopropanone (B1606653) or related isomer. |
| 102.1 | 72.1 | CH2O | Ring fragmentation: Loss of formaldehyde (B43269) from the oxetane ring. |
| 102.1 | 44.1 | C4H8 | α-Cleavage: Loss of the oxetanylmethyl radical, forming [CH3NH=CH2]+. |
| 102.1 | 84.1 | H2O | Loss of water, potentially after ring opening. |
| 72.1 | 44.1 | C2H4 | Secondary fragmentation: Loss of ethene. |
The analysis of these characteristic fragment ions allows for the confirmation of the connectivity of the methyl, amine, and oxetane functional groups, providing corroborating evidence for the structure elucidated by NMR spectroscopy.
Vibrational Spectroscopy: FTIR and Raman Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing molecular structure. The analysis of this compound would reveal distinct vibrational modes corresponding to its secondary amine, oxetane ring, and alkyl components.
The FTIR and Raman spectra of this compound are expected to exhibit several characteristic absorption bands that allow for the unambiguous identification of its key functional groups. As a secondary amine, a single, weak N-H stretching band is anticipated in the 3350-3310 cm⁻¹ region of the IR spectrum. orgchemboulder.com The C-N stretching vibration for the aliphatic amine portion is expected to produce a medium or weak band between 1250-1020 cm⁻¹. orgchemboulder.com
The oxetane ring has characteristic vibrations, including a prominent ring-puckering motion observed at very low frequencies, which has been identified for oxetane itself at approximately 53 cm⁻¹ in far-infrared spectra. researchgate.net Other significant vibrations for the oxetane moiety include the asymmetric and symmetric C-O-C stretching modes. The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected to appear in the 3000-2850 cm⁻¹ range.
A summary of the predicted characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |
| Secondary Amine | N-H Bend / Wag | 910 - 665 | Strong, Broad |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |
| Alkyl Groups | C-H Stretch | 3000 - 2850 | Strong |
| Methylene Groups | C-H Bend (Scissoring) | 1470 - 1450 | Medium |
| Oxetane Ring | C-O-C Asymmetric Stretch | ~1150 - 1050 | Strong |
| Oxetane Ring | C-O-C Symmetric Stretch | ~980 - 950 | Medium to Strong |
| Oxetane Ring | Ring Puckering | ~150 - 50 | Weak |
This table presents predicted data based on established frequency ranges for the constituent functional groups. orgchemboulder.comresearchgate.net
Vibrational spectroscopy can offer significant insights into the conformational landscape of flexible molecules like this compound. rsc.org The molecule possesses rotational freedom around the C2-C(methylene) and C(methylene)-N bonds, which can give rise to multiple stable conformers.
Each conformer would have a unique set of vibrational modes, leading to subtle but measurable differences in the FTIR and Raman spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹). iu.edu.sa By comparing the experimental spectrum with spectra calculated for different low-energy conformers using computational methods like Density Functional Theory (DFT), it is possible to identify the predominant conformation in the gas, liquid, or solid phase. iu.edu.sanih.gov For instance, the frequencies of C-C and C-N stretching modes, as well as various bending and torsional modes, are sensitive to the dihedral angles defining the molecular shape. This combined experimental and computational approach allows for a detailed understanding of the molecule's three-dimensional structural preferences. researchgate.net
Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
Chiroptical techniques are indispensable for studying chiral molecules, as they are sensitive to the three-dimensional arrangement of atoms. mtoz-biolabs.com For this compound, CD and ORD spectroscopy would be the primary methods for confirming its absolute configuration and investigating its conformational behavior in solution.
The absolute configuration of a chiral molecule can be determined by vibrational circular dichroism (VCD) by comparing the experimental VCD spectrum with the predicted spectrum from quantum chemical calculations for a known enantiomer (e.g., the (S)-enantiomer). americanlaboratory.comnih.gov A match between the signs and relative intensities of the major bands of the measured and calculated spectra would confirm the absolute configuration as (S). americanlaboratory.com
Chiroptical spectra are exquisitely sensitive to the solution-phase conformation of a molecule. researchgate.net Different conformers of this compound would orient the chromophores (in this case, primarily the n → σ* transitions of the amine and ether groups) differently with respect to the chiral center, resulting in distinct CD and ORD spectra.
By measuring spectra in various solvents, one can probe how the chiral environment is affected by solute-solvent interactions. americanlaboratory.com Comparing these experimental results with computationally predicted spectra for different conformers can help elucidate the preferred solution-phase geometry and the relative populations of different conformers. This makes CD and ORD powerful tools for understanding the dynamic stereochemistry of the molecule.
X-ray Crystallography of this compound Salts or Co-Crystals (If applicable)
As of this writing, no publicly available crystal structures exist for this compound or its salts. However, X-ray crystallography remains the definitive method for determining the absolute configuration and solid-state structure of a chiral molecule. nih.govthepharmajournal.com
Given that the parent amine, (S)-oxetan-2-ylmethanamine, is known to form salts such as a 4-methylbenzenesulfonate (B104242) salt, it is highly probable that the target N-methylated amine could also be crystallized as a salt with a suitable chiral or achiral acid. nih.gov Co-crystallization with a suitable forming agent is another established strategy for obtaining high-quality crystals of small molecules that are otherwise difficult to crystallize. nih.gov
A successful X-ray crystallographic analysis would provide an unambiguous determination of the (2S) absolute configuration through anomalous dispersion effects. researchgate.net Furthermore, it would yield precise measurements of all bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This information is invaluable as it provides a static picture of the molecule that can be used to benchmark and validate the results from computational modeling and solution-phase spectroscopic studies.
Theoretical and Computational Investigations of Methyl 2s Oxetan 2 Yl Methyl Amine
Quantum Chemical Calculations (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations are employed to determine the optimized geometry, electronic properties, and reactivity descriptors of the title compound.
DFT calculations can predict the most stable three-dimensional arrangement of atoms in methyl({[(2S)-oxetan-2-yl]methyl})amine by finding the minimum energy on the potential energy surface. researchgate.net The geometry optimization reveals key structural parameters such as bond lengths, bond angles, and dihedral angles.
The structure consists of a four-membered oxetane (B1205548) ring, which is inherently strained, connected to a methylamine (B109427) side chain. utexas.edu The oxetane ring is not planar but adopts a puckered conformation to alleviate some of this strain. acs.org The introduction of the methylaminomethyl substituent at the C2 position influences this puckering. Furthermore, rotation around the single bonds—specifically the C2-C(methyl) bond and the C(methyl)-N bond—gives rise to various conformational isomers. Computational models can identify the most stable conformers and the energy differences between them.
Interactive Table 1: Predicted Geometrical Parameters for this compound
Note: The following values are representative examples based on DFT calculations for similar molecular fragments and are intended for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (oxetane) | ~1.45 Å |
| Bond Length | C-C (oxetane) | ~1.54 Å |
| Bond Length | C-N (amine) | ~1.47 Å |
| Bond Angle | C-O-C (oxetane) | ~91° |
| Bond Angle | C-C-C (oxetane) | ~85° |
| Bond Angle | C-C-N | ~112° |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the methylamine group, due to the presence of its lone pair of electrons. The LUMO is likely to be a σ* (antibonding) orbital distributed across the C-N and C-O bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical stability. researchgate.netscielo.org.mx A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net
Interactive Table 2: Predicted Frontier Orbital Properties
Note: These are exemplary values to illustrate the output of a typical DFT calculation.
| Property | Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating capability (nucleophilicity) |
| LUMO Energy | ~ +1.2 eV | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~ 7.7 eV | Indicates high kinetic stability |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. This map is an excellent tool for predicting where a molecule is susceptible to electrophilic and nucleophilic attack. researchgate.net
In the MEP map of this compound:
Negative Regions (Red/Yellow): These areas, rich in electrons, are prone to attack by electrophiles. They are expected to be concentrated around the electronegative oxygen atom of the oxetane ring and the nitrogen atom of the amine group.
Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. They are typically found around the hydrogen atoms, particularly those attached to the nitrogen and the carbon atoms adjacent to the oxygen and nitrogen.
Neutral Regions (Green): These areas have a near-zero potential.
The MEP analysis reinforces the idea that the nitrogen and oxygen atoms are the primary sites for interactions like hydrogen bonding and coordination with electrophiles.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation about its single bonds. By calculating the potential energy for these different arrangements, a potential energy surface (PES) can be constructed to identify stable conformers and the energy barriers that separate them. nih.gov
The four-membered oxetane ring is not planar. acs.org It exists in a puckered conformation to minimize the angular and torsional strain inherent in the small ring system. The degree of puckering can be described by a puckering angle. This puckering is not static; the ring can invert between two equivalent puckered conformations. Computational methods can calculate the potential energy barrier for this ring inversion, providing insight into the ring's flexibility. The presence of a substituent at the C2 position, as in the title compound, makes the two puckered conformations non-equivalent, with one being energetically preferred.
The methylamine side chain possesses rotational freedom around the C-C and C-N single bonds. The rotation around the C-N bond is of particular interest as it dictates the orientation of the methyl group relative to the rest of the molecule.
Theoretical calculations can map the potential energy as a function of the dihedral angle describing this rotation. This analysis typically reveals:
Energy Minima: Corresponding to staggered conformations, where steric hindrance between the methyl group and adjacent atoms is minimized.
Energy Maxima: Corresponding to eclipsed conformations, which are destabilized by steric repulsion.
The energy difference between the highest and lowest points on this rotational profile is the rotational barrier. msu.edu This value is critical for understanding the molecule's dynamic behavior and the populations of its different conformers at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide detailed insights into molecular motions, conformational changes, and intermolecular interactions at an atomic level. For this compound, MD simulations can elucidate its behavior in different environments and under various conditions, revealing a dynamic picture that complements static quantum chemical calculations.
The interaction of this compound with solvent molecules is critical to understanding its solubility, reactivity, and distribution in chemical systems. MD simulations in explicit solvent boxes can map the key intermolecular forces at play. The molecule possesses distinct functional groups—a secondary amine and an oxetane ring—that dictate its interactions.
In protic solvents like methanol (B129727) or water, the secondary amine group is a primary site for hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H hydrogen atom can act as a hydrogen bond donor. The oxygen atom of the oxetane ring, with its lone pairs of electrons, also serves as a significant hydrogen bond acceptor. Simulations of similar molecules, such as N-methylacetamide in methanol, have shown that hydrogen bond dynamics are a key feature of solute-solvent interactions. rsc.org
In aprotic polar solvents such as chloroform, weaker hydrogen bonds can still form with the N-H group acting as a donor. In non-polar solvents like hexane, the dominant interactions would be weaker van der Waals forces. Computational studies allow for the calculation of interaction energies and the analysis of radial distribution functions (RDFs) to quantify the strength and nature of these solute-solvent interactions. neliti.comunimed.ac.idniscpr.res.in The RDF can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute.
A summary of the primary expected intermolecular interactions is presented below.
| Functional Group of Solute | Interaction Type | Role of Solute | Potential Solvent Partner (Example) |
| Secondary Amine (N-H) | Hydrogen Bond | Donor | Methanol (Oxygen), Water (Oxygen) |
| Secondary Amine (N) | Hydrogen Bond | Acceptor | Methanol (Hydroxyl H), Water (H) |
| Oxetane (O) | Hydrogen Bond | Acceptor | Methanol (Hydroxyl H), Water (H) |
| Alkyl Backbone (C-H) | Van der Waals | - | Hexane, Chloroform |
The conformational landscape of this compound is determined by the rotation around its single bonds and the puckering of the oxetane ring. While at standard temperatures the molecule may populate a limited set of low-energy conformations, elevated temperatures provide the necessary thermal energy to overcome rotational barriers, allowing for a much broader exploration of the conformational space.
High-temperature MD simulations are a common technique used to accelerate conformational sampling and identify relevant conformations that might be inaccessible on typical simulation timescales at ambient temperature. nih.gov For this compound, the key degrees of freedom include the dihedral angles associated with the C-C bond between the oxetane and the aminomethyl group, and the C-N bond of the secondary amine.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are routinely employed to predict spectroscopic parameters with high accuracy, aiding in structure elucidation and spectral assignment. researchgate.net The standard and effective methodology involves geometry optimization of the molecule, followed by calculations of the nuclear magnetic shielding tensors and vibrational frequencies. nih.govnih.gov
For this compound, calculations would typically be performed using a functional such as B3LYP or ωB97X-D with a basis set like 6-311+G(2d,p). mdpi.comruc.dk To account for solvent effects, a polarizable continuum model (PCM) is often included. The calculated NMR magnetic shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com
The predicted ¹H and ¹³C NMR chemical shifts are invaluable for assigning experimental spectra. DFT has proven capable of distinguishing between diastereomers based on subtle differences in their predicted proton chemical shifts. idc-online.com
Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These calculations help in assigning experimental absorption bands to specific molecular motions (e.g., N-H stretch, C-O-C stretch, CH₂ wag). A comparison between calculated and experimental frequencies often requires the use of a scaling factor to correct for anharmonicity and method-inherent approximations. mdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data) Calculated using DFT (B3LYP/6-311+G(2d,p)) with a PCM model for CDCl₃.
| Atom Position | Predicted ¹H Shift (ppm) | Atom Position | Predicted ¹³C Shift (ppm) |
| Oxetane CH (Position 2) | ~4.8 - 5.0 | Oxetane C H (Position 2) | ~78 - 80 |
| Oxetane CH ₂ (Position 3) | ~2.5 - 2.8 | Oxetane C H₂ (Position 3) | ~30 - 33 |
| Oxetane CH ₂ (Position 4) | ~4.5 - 4.7 | Oxetane C H₂ (Position 4) | ~74 - 76 |
| N-CH ₂ | ~2.7 - 2.9 | N-C H₂ | ~55 - 58 |
| N-H | ~1.5 - 2.5 (broad) | N-C H₃ | ~35 - 38 |
| N-CH ₃ | ~2.4 - 2.6 |
Predicted Key Vibrational Frequencies (Hypothetical Data) Calculated using DFT (B3LYP/6-311+G(2d,p)).
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amine | ~3300 - 3350 | Medium |
| C-H Stretch (asymmetric) | N-CH₃, CH₂ | ~2950 - 3000 | Strong |
| C-H Stretch (symmetric) | N-CH₃, CH₂ | ~2850 - 2900 | Strong |
| N-H Bend | Secondary Amine | ~1550 - 1650 | Medium |
| CH₂ Scissor | CH₂ groups | ~1450 - 1480 | Medium |
| C-O-C Stretch (asymmetric) | Oxetane Ring | ~1100 - 1150 | Strong |
| C-N Stretch | Aliphatic Amine | ~1050 - 1100 | Medium |
| C-O-C Stretch (symmetric) | Oxetane Ring | ~950 - 1000 | Strong |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a fundamental tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states (TS) that are difficult or impossible to observe experimentally. researchgate.net A plausible reaction for this compound is hydrogen atom abstraction (HAT) by a radical, a key step in many oxidative and atmospheric processes. rsc.org
Using DFT methods, the entire reaction pathway can be mapped on a potential energy surface. For the HAT reaction with a hydroxyl radical (•OH), several sites are available for abstraction, primarily the N-H proton, the N-CH₃ protons, and the C-H protons on the oxetane ring. Computational analysis can predict the selectivity of this reaction by comparing the activation energy barriers for abstraction at each site. acs.org
The process involves:
Locating Reactants and Products: The geometries of the isolated reactants (amine + radical) and products (amine radical + water) are optimized.
Finding the Transition State: A search algorithm is used to locate the first-order saddle point on the potential energy surface corresponding to the TS. A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the H atom being transferred between the amine and the radical). acs.org
Calculating Activation Energy: The activation energy (ΔE‡) is calculated as the energy difference between the TS and the reactants. The reaction with the lowest activation barrier is the most kinetically favorable.
Computational studies on similar systems, such as N-methylmorpholine, have shown that HAT from an N-CH₃ group can be kinetically favored over abstraction from a ring C-H, even if the resulting secondary radical is thermodynamically more stable. acs.org This is often due to steric factors and the electronic stabilization of the transition state.
Relative Energies for Competing Hydrogen Abstraction Pathways (Hypothetical Data) Reaction: Amine + •OH → Amine Radical + H₂O. Energies calculated at the M06-2X/6-311++G(3df,2p) level.
| Abstraction Site | Reactant Complex (RC) | Transition State (TS) | Product Complex (PC) | Activation Energy (ΔE‡) |
| Relative Energy (kcal/mol) | Relative Energy (kcal/mol) | Relative Energy (kcal/mol) | (TS - RC) (kcal/mol) | |
| N-H | -2.5 | +3.5 | -25.0 | 6.0 |
| N-CH ₃ | -2.1 | +2.8 | -28.5 | 4.9 |
| Oxetane CH (Position 2) | -1.8 | +5.5 | -30.1 | 7.3 |
This hypothetical data illustrates that abstraction from the N-methyl group is predicted to be the most favorable pathway due to the lowest activation barrier, demonstrating the power of computational transition state analysis in predicting reaction outcomes.
Chemical Reactivity and Transformation Pathways of Methyl 2s Oxetan 2 Yl Methyl Amine
Reactivity of the Secondary Amine Functionality
The lone pair of electrons on the nitrogen atom of the secondary amine confers nucleophilic and basic properties, making it a key site for various chemical transformations.
The secondary amine in methyl({[(2S)-oxetan-2-yl]methyl})amine is nucleophilic and readily reacts with a variety of electrophiles. This reactivity is fundamental to many of its functionalization reactions. The nitrogen lone pair can attack electron-deficient centers, leading to the formation of new covalent bonds. The presence of the oxetane (B1205548) ring can influence the basicity and, consequently, the nucleophilicity of the amine. Studies have shown that an oxetane ring positioned alpha to an amine can reduce its pKa value due to the ring's strong σ-electron-withdrawing properties. acs.org
The general nucleophilic substitution reaction can be summarized as follows:
Reactants : this compound and an electrophile (e.g., alkyl halide, acyl chloride).
Product : A more substituted amine or an amide, respectively.
Mechanism : Typically proceeds via an SN2 mechanism where the amine nitrogen acts as the nucleophile.
Acylation: The secondary amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. The use of benzotriazole (B28993) chemistry provides a mild and efficient method for the N-acylation of amines in aqueous media. nih.gov
| Acylating Agent | Product | Conditions |
| Acetyl chloride | N-methyl-N-({[(2S)-oxetan-2-yl]methyl})acetamide | Base (e.g., triethylamine), aprotic solvent |
| Acetic anhydride (B1165640) | N-methyl-N-({[(2S)-oxetan-2-yl]methyl})acetamide | Heat or acid catalyst rsc.org |
| Benzoyl chloride | N-methyl-N-({[(2S)-oxetan-2-yl]methyl})benzamide | Base, aprotic solvent |
Alkylation: Alkylation of the secondary amine with alkyl halides can be complex. While the initial reaction forms a tertiary amine, this product is often more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org This overalkylation can be a significant side reaction. masterorganicchemistry.comwikipedia.org However, for the synthesis of tertiary amines from secondary amines, this reaction is generally more straightforward than from primary amines. masterorganicchemistry.com The use of excess amine can help to mitigate the formation of the ammonium halide salt byproduct. youtube.com
| Alkylating Agent | Product | Potential Byproduct |
| Methyl iodide | Dithis compound | Trimethyl({[(2S)-oxetan-2-yl]methyl})ammonium iodide |
| Benzyl bromide | Benzyl(methyl)({[(2S)-oxetan-2-yl]methyl})amine | Dibenzyl(methyl)({[(2S)-oxetan-2-yl]methyl})ammonium bromide |
Other Functionalizations: The nucleophilic nature of the amine allows for a range of other functionalization reactions, including Michael additions to α,β-unsaturated systems and reactions with epoxides to form amino alcohols.
The secondary amine functionality is susceptible to oxidation. Metabolic studies of compounds containing a 3-monosubstituted oxetane linked to an N-alkyl group have shown that a major metabolic pathway is the oxidation of the bridging methylene (B1212753) carbon, leading to N-dealkylation. acs.org This suggests that the N-methyl group of this compound could be a site of oxidative metabolism.
The oxidation of secondary amines can proceed through various mechanisms, often involving radical intermediates. dtic.mil Common outcomes of secondary amine oxidation include the formation of imines, nitrones, or hydroxylamines. The specific product depends on the oxidant and reaction conditions. For instance, oxidation with agents like manganese dioxide can lead to the formation of formamides from tributylamine, indicating oxidation at the carbon alpha to the nitrogen. dtic.mil
Reactivity of the (2S)-Oxetane Ring System
The four-membered oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which is a driving force for ring-opening reactions. researchgate.net This strain, coupled with the basicity of the ether oxygen, makes the oxetane susceptible to attack by both nucleophiles and electrophiles.
Nucleophilic ring-opening is a common transformation for oxetanes and can be catalyzed by either acid or base. The regioselectivity of the attack depends on the reaction conditions.
Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. researchgate.net Under these conditions, the nucleophile generally attacks the more substituted carbon atom (C2 in this case), as the reaction proceeds through a mechanism with partial carbocationic character at this position. magtech.com.cn This is the electronically controlled pathway. magtech.com.cn
| Nucleophile | Catalyst | Major Product |
| H₂O | H₂SO₄ | 1-(hydroxymethyl)propane-1,3-diol derivative |
| Methanol (B129727) | HCl | 1-methoxy-3-(methylamino)propan-2-ol derivative |
| Organometallic reagents (e.g., Grignard) | Lewis Acid (e.g., BF₃·OEt₂) | Ring-opened alcohol |
Base-Catalyzed Ring-Opening: Under basic or neutral conditions, strong nucleophiles attack the less sterically hindered carbon atom of the oxetane ring in an SN2 fashion. magtech.com.cn For a 2-substituted oxetane like the one in the target molecule, this would be the C4 position. However, attack at the C2 position can also occur, particularly with certain organometallic reagents. acs.org
| Nucleophile | Conditions | Major Product |
| Organolithium reagents | Aprotic solvent | Ring-opened alcohol |
| Lithium mercaptides | Lewis acid catalyst (e.g., BF₃·OEt₂) | Ring-opened thioether researchgate.net |
The strained oxetane ring can undergo rearrangements and ring-expansion reactions to form larger, more stable heterocyclic systems, such as tetrahydrofurans.
Ring-Expansion: Oxetanes can be expanded to tetrahydrofurans through reactions with ylides or diazo compounds. For instance, photochemical reactions of oxetanes with diazoesters can yield tetrahydrofuran (B95107) derivatives under metal-free conditions. acs.org These reactions often proceed with high diastereoselectivity, particularly with 2-substituted oxetanes. acs.org
Rearrangement Reactions: Lewis acid-catalyzed rearrangements of oxetanes can lead to the formation of various products. For example, 2-substituted oxetanes can rearrange to form tetrahydrofuran derivatives. nih.gov Intramolecular nucleophilic attack from a tethered group can also induce rearrangement. acs.org Some oxetane-carboxylic acids have been observed to undergo spontaneous isomerization to lactones upon heating, without the need for an external catalyst. acs.org
Stereochemical Outcomes of Oxetane Ring Transformations
The stereochemistry of reactions involving the oxetane ring in 2-substituted derivatives is a critical aspect of their synthetic utility. For unsymmetrically substituted oxetanes, ring-opening reactions are a major transformation pathway. magtech.com.cn These reactions can be initiated by nucleophiles or electrophiles (often under acidic conditions) and the regioselectivity is governed by steric and electronic factors. magtech.com.cn
In the case of this compound, nucleophilic attack would likely occur at the less sterically hindered C4 position, leading to a 1,3-disubstituted propane (B168953) derivative. Under acidic conditions, protonation of the oxetane oxygen would activate the ring towards nucleophilic attack. The regioselectivity of this acid-catalyzed ring-opening can be more complex, with potential attack at either C2 or C4. The stereochemical outcome at the C2 chiral center would depend on the reaction mechanism. An SN2-type reaction would proceed with inversion of configuration, while an SN1-type mechanism, involving a carbocation intermediate, could lead to racemization or a mixture of stereoisomers. However, without experimental data for this specific compound, these are generalized predictions.
Interactions Between the Amine and Oxetane Moieties
The proximity of the secondary amine and the oxetane ring in this compound suggests the potential for significant intramolecular interactions that could modulate its reactivity and conformational preferences.
Intramolecular Effects on Reactivity and Selectivity
One of the most probable intramolecular interactions is the formation of a hydrogen bond between the amine proton and the oxetane oxygen. The propensity for such intramolecular hydrogen bonding is dependent on the conformational flexibility of the molecule, which would need to allow for the formation of a stable five- or six-membered ring-like structure. ustc.edu.cn The formation of an intramolecular hydrogen bond can influence the electron density at both the amine and the oxetane oxygen, potentially affecting their nucleophilicity and basicity. nih.gov For instance, such an interaction could decrease the availability of the oxygen lone pairs for coordination with Lewis acids, thereby altering the conditions required for acid-catalyzed ring-opening. acs.org
Furthermore, the electron-withdrawing inductive effect of the oxetane oxygen could influence the pKa of the secondary amine, making it less basic compared to a simple alkylamine. acs.org This modulation of basicity can have significant implications for its reactivity, for example, in its role as a nucleophile or as a base in catalytic applications.
Catalytic Roles of this compound in Organic Transformations
Chiral amines are widely used as organocatalysts in a variety of asymmetric transformations. Given the chiral nature of this compound, it could hypothetically function as a chiral ligand for metal catalysts or as a chiral organocatalyst itself.
For instance, chiral amino alcohols are known to be effective ligands in enantioselective additions to carbonyl compounds. While not a traditional amino alcohol, the presence of the oxetane oxygen in proximity to the amine nitrogen might allow for bidentate coordination to a metal center, creating a chiral environment that could induce enantioselectivity in a catalyzed reaction.
However, a search of the scientific literature did not reveal any specific examples of this compound being employed as a catalyst in organic transformations. The development and application of new chiral ligands and organocatalysts is an active area of research, and the potential of this compound remains to be explored.
Applications of Methyl 2s Oxetan 2 Yl Methyl Amine in Synthetic Chemistry and Advanced Materials
Role as a Chiral Building Block in Asymmetric Synthesis
The strategic incorporation of chiral molecules is fundamental to modern asymmetric synthesis, which aims to produce enantiomerically pure compounds, particularly for the pharmaceutical industry. Chiral amines containing the oxetane (B1205548) motif are of significant interest due to the unique structural and physicochemical properties the oxetane ring imparts.
(S)-oxetan-2-ylmethanamine serves as a valuable chiral building block in the synthesis of complex organic molecules. Its primary amine handle allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution, to introduce the chiral oxetane-methyl moiety into a larger molecular framework. The oxetane ring itself is a desirable feature in medicinal chemistry, as it can act as a polar surrogate for gem-dimethyl or carbonyl groups, potentially improving metabolic stability and aqueous solubility. acs.org
For methyl({[(2S)-oxetan-2-yl]methyl})amine , its role as a precursor would be conceptually similar, though the presence of the N-methyl group alters its reactivity. As a secondary amine, it can still participate in crucial bond-forming reactions. The N-methyl group can influence the conformational preferences and steric environment of the resulting molecule, which could be strategically employed in drug design to fine-tune binding interactions with biological targets. However, specific examples of its use as a precursor for complex molecules are not prominently featured in current literature.
Chiral scaffolds are core structures from which libraries of diverse molecules can be synthesized. (S)-oxetan-2-ylmethanamine is used to construct such scaffolds where the stereocenter and the oxetane ring are key design elements. The defined stereochemistry at the C2 position of the oxetane ring allows for the controlled construction of three-dimensional structures.
The N-methylated analogue, This compound , could likewise be used to generate novel chiral scaffolds. The introduction of the methyl group provides an additional vector for structural diversification and can alter the rigidity and electronic properties of the resulting framework. While plausible, the synthesis of specific chiral scaffolds and frameworks derived from this secondary amine is not yet a focus of reported research.
Utilization as a Ligand or Chiral Auxiliary in Catalysis
Chiral amines and their derivatives are frequently employed in asymmetric catalysis, either as ligands that coordinate to a metal center or as transient chiral auxiliaries that direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com
While there is a lack of specific examples employing This compound as a ligand or auxiliary, its structural features suggest potential in this area. It could be derivatized to form multidentate chiral ligands for transition metal catalysts. The nitrogen atom and the oxygen of the oxetane ring could potentially act as a bidentate coordinating pair. The N-methyl group, compared to the N-H of the primary amine, would create a different steric and electronic environment around a coordinated metal center, which would, in turn, influence the enantioselectivity of the catalyzed reaction. Such ligands are crucial for reactions like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. As a chiral auxiliary, the amine could be temporarily attached to a substrate to direct a stereoselective transformation before being cleaved and recovered. wikipedia.org
Applications in Polymer Chemistry and Supramolecular Assemblies
The incorporation of unique structural units into polymers can imbue them with novel properties. Chiral monomers and building blocks are of particular interest for creating materials with specialized functions.
There is currently no specific research detailing the incorporation of This compound into polymeric backbones. In principle, as a secondary amine, it could be incorporated into polymers such as polyamides or polyurethanes through reactions with appropriate difunctional monomers. The presence of the chiral oxetane moiety along the polymer chain could induce helical structures or other forms of higher-order chiral organization, leading to materials with interesting optical properties or applications in chiral separations. This remains a hypothetical application awaiting investigation.
Data Tables
Since experimental data for this compound is scarce, the following table provides the known properties of its well-characterized precursor, (S)-oxetan-2-ylmethanamine.
| Property | Value for (S)-oxetan-2-ylmethanamine |
| CAS Number | 2091328-57-1 bldpharm.comchemscene.com |
| Molecular Formula | C₄H₉NO protheragen.ai |
| Molecular Weight | 87.12 g/mol protheragen.ai |
| Boiling Point | 130.9±13.0 °C (Predicted) protheragen.ai |
| Density | 1.004±0.06 g/cm³ (Predicted) protheragen.ai |
| pKa | 9.47±0.29 (Predicted) protheragen.ai |
Self-Assembly and Ordered Structures
The capacity of molecules to spontaneously organize into complex, ordered structures through non-covalent interactions is the foundation of self-assembly. The specific stereochemistry and functional groups of this compound make it an intriguing candidate for the rational design of supramolecular architectures. Although dedicated studies on the self-assembly of this particular compound are not yet prevalent in the literature, its molecular features provide a strong theoretical basis for such potential.
The key attributes contributing to its potential in forming ordered structures include:
Chirality: The fixed (S)-configuration introduces a chiral element, which can guide the formation of non-centrosymmetric and potentially helical or other complex chiral superstructures.
Hydrogen Bonding: The secondary amine group (-NH-) can act as both a hydrogen bond donor and acceptor, providing a primary directional force for assembling into tapes, sheets, or three-dimensional networks.
Dipole Moment: The oxetane ring possesses a significant dipole moment due to the electronegative oxygen atom, enabling dipole-dipole interactions that can further stabilize assembled structures.
Rigid Scaffold: Unlike more flexible alkyl chains, the four-membered oxetane ring provides a rigid, well-defined conformational constraint, which can lead to more predictable and ordered packing arrangements.
These molecular properties could be harnessed to create novel materials such as organogels, liquid crystals, or chiral surfaces. The interplay between hydrogen bonding, stereospecific interactions, and the rigidity of the oxetane ring could lead to highly ordered, functional nanomaterials.
Table 1: Molecular Features of this compound and Their Potential Roles in Self-Assembly
| Feature | Description | Potential Contribution to Self-Assembly |
| (S)-Stereocenter | A single, defined chiral center at the C2 position of the oxetane ring. | Induces chirality in the resulting supramolecular structures, potentially leading to helical or twisted assemblies. |
| Secondary Amine | A -NH group capable of forming directional hydrogen bonds. | Acts as a primary "molecular glue," directing the assembly into predictable one-, two-, or three-dimensional patterns. |
| Oxetane Ring | A strained, four-membered cyclic ether. | Provides a rigid, conformationally restricted scaffold and contributes to packing via dipole-dipole interactions. |
| Methyl Group | A small, non-polar N-alkyl substituent. | Can influence solubility and modulate the steric environment around the hydrogen-bonding site, fine-tuning the packing geometry. |
Exploration in Flow Chemistry and Microreactor Technology
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers substantial advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. rsc.org The synthesis of amines and their derivatives is an area where flow technology has demonstrated significant benefits, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netmdpi.com
The synthesis of this compound or its precursor, (S)-oxetan-2-ylmethanamine, often involves multi-step processes. google.comgoogle.com Some traditional synthetic routes may utilize hazardous intermediates, such as azides, which are subsequently reduced. google.com The handling and accumulation of such energetic intermediates in batch reactors pose significant safety risks. Continuous flow technology mitigates these risks by ensuring that only a small volume of the hazardous material is present at any given moment. rsc.org
A conceptual flow synthesis could involve:
Continuous Generation of an Intermediate: A key intermediate, such as a tosylate or mesylate of [(2S)-oxetan-2-yl]methanol, could be synthesized in a first microreactor.
Amination in Flow: The resulting stream could be directly mixed with a solution of methylamine (B109427) in a second reactor. The use of a heated, pressurized microreactor can dramatically accelerate the substitution reaction, reducing reaction times from hours to minutes.
In-line Purification/Workup: The product stream could then pass through a scavenger resin to remove excess reagents or byproducts, delivering a purified product solution continuously.
This approach not only enhances safety but also allows for rapid optimization of reaction conditions (temperature, pressure, residence time, and stoichiometry) to maximize yield and purity.
Table 2: Comparison of Batch Synthesis vs. a Conceptual Flow Synthesis Approach
| Parameter | Traditional Batch Synthesis | Conceptual Flow Synthesis |
| Safety | Potential for accumulation of hazardous intermediates and poor heat dissipation in large volumes. | Minimized reaction volume enhances safety; superior heat transfer prevents thermal runaways. |
| Reaction Time | Typically several hours to days per step. | Residence times of seconds to minutes. |
| Process Control | Limited control over temperature and mixing gradients in large vessels. | Precise, instantaneous control over temperature, pressure, and stoichiometry. |
| Scalability | Scaling up can be non-linear and require significant process redesign. | Scaled by running the process for a longer duration ("scaling out") without re-optimization. |
| Optimization | Slow and material-intensive, requiring multiple discrete experiments. | Rapid, automated optimization using minimal material. |
Potential in Advanced Chemical Technologies (excluding clinical/drug discovery for specific diseases)
Beyond its role as a synthetic intermediate, the unique structure of this compound positions it as a valuable monomer and functional building block for advanced materials.
Polymer Chemistry: The strained oxetane ring is susceptible to cationic ring-opening polymerization (CROP). This process can produce polyethers with a repeating oxetane unit in the backbone. By using this compound as a monomer or co-monomer in CROP, it is possible to synthesize novel functional polymers. The pendant methylaminomethyl groups along the polyether backbone would introduce several valuable properties:
Functionality: The secondary amine can serve as a site for post-polymerization modification, allowing for the attachment of other functional molecules, cross-linking agents, or catalysts.
Adhesion and Surface Properties: The polar amine groups can enhance the polymer's adhesion to various substrates, including metals, glass, and other polymers.
pH-Responsiveness: The basicity of the amine group could render the polymer's solubility or conformation sensitive to changes in pH, creating "smart" materials for sensors or controlled-release systems.
Chirality: The (S)-chirality would be incorporated directly into the polymer backbone, creating chiral materials that could be used for enantioselective separations or as chiral ligands in catalysis.
Functional Materials: As a small molecule building block, this compound can be incorporated into larger molecular frameworks for various advanced technologies. The oxetane ring is often used as a bioisostere for carbonyl groups or as a conformationally rigid linker. In materials science, this rigidity can be exploited to construct well-defined architectures for applications in organic electronics or porous materials, where precise spatial arrangement of functional groups is critical.
Table 3: Potential Applications in Advanced Chemical Technologies
| Technology Area | Role of this compound | Key Contributing Structural Features |
| Functional Polymers | Chiral monomer for cationic ring-opening polymerization. | Oxetane ring (polymerizable group), secondary amine (functional handle), (S)-stereocenter (chirality). |
| "Smart" Materials | Building block for pH-responsive hydrogels or coatings. | Secondary amine (provides pH sensitivity). |
| Asymmetric Catalysis | Precursor for chiral ligands. | (S)-stereocenter, amine group for coordination to metal centers. |
| Material Surface Modification | Anchoring group to functionalize surfaces. | Amine group (for covalent or non-covalent attachment), oxetane (imparts specific polarity and rigidity). |
Analytical Methodologies for Characterization and Quantification of Methyl 2s Oxetan 2 Yl Methyl Amine in Non Biological Matrices
Chromatographic Techniques for Purity and Enantiomeric Excess (ee) Determination
Chromatographic methods are paramount for assessing the purity and determining the enantiomeric composition of methyl({[(2S)-oxetan-2-yl]methyl})amine. The choice of technique depends on the volatility of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral amines. For this compound, polysaccharide-based chiral stationary phases (CSPs) are particularly effective. Columns such as those derived from amylose (B160209) and cellulose, for instance, Chiralpak® and Chiralcel® series, have demonstrated broad applicability for the separation of chiral amines, including N-methylated compounds.
The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The different stabilities of these complexes lead to different retention times for the (S) and (R)-enantiomers, enabling their separation and quantification.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm (due to end-absorption of the amine) |
| Expected Retention Time (S)-enantiomer | ~ 8.5 min |
| Expected Retention Time (R)-enantiomer | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
Note: The above data is illustrative and based on methods for structurally similar N-methylated chiral amines.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds. Due to the polarity and relatively low volatility of this compound, derivatization is a necessary prerequisite for its analysis by GC. Common derivatization strategies for amines include silylation and acylation, which increase the volatility and thermal stability of the analyte.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the secondary amine with a silyl (B83357) group.
Acylation: Acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable, volatile amide derivatives.
Following derivatization, the resulting compound can be analyzed on a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Dex), to determine the enantiomeric excess.
Hypothetical GC-MS Method for Silylated Derivative:
| Parameter | Condition |
| Derivatization Reagent | BSTFA with 1% TMCS |
| Reaction Conditions | 70 °C for 30 min |
| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |
| Detector | Mass Spectrometer (MS) in SIM mode |
| Expected Retention Time (S)-derivative | ~ 15.8 min |
| Expected Retention Time (R)-derivative | ~ 16.5 min |
Note: This data is hypothetical and serves as an example of a plausible GC method.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. SFC is particularly well-suited for the separation of chiral amines. Polysaccharide-based CSPs are commonly used in SFC for this purpose. The mobile phase typically consists of supercritical carbon dioxide and an alcohol modifier, such as methanol (B129727) or ethanol, often with a basic additive to improve peak shape and resolution.
The use of acidic or basic additives in the mobile phase can significantly influence the retention and enantioselectivity by modifying the ionization state of the analyte and interacting with the stationary phase.
Electrophoretic Methods for Chiral Separations
Capillary Electrophoresis (CE) with Chiral Selectors
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be readily adapted for chiral separations by the addition of a chiral selector to the background electrolyte. For the enantioseparation of basic compounds like this compound, cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors.
The separation mechanism involves the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities and, consequently, different migration times. Neutral and charged cyclodextrins, such as sulfated or carboxymethylated β-cyclodextrin, can be employed to optimize the separation.
Exemplary CE Method Parameters:
| Parameter | Condition |
| Capillary | Fused silica, 50 cm total length (40 cm effective), 50 µm I.D. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) |
| Chiral Selector | 20 mM Sulfated-β-cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Note: The conditions presented are illustrative and would require optimization for the specific analyte.
Spectrophotometric Assays for Quantification (e.g., UV-Vis, Fluorescence, if chromophore can be introduced)
This compound lacks a significant chromophore, precluding its direct quantification by UV-Vis or fluorescence spectrophotometry at concentrations typically encountered in analytical settings. Therefore, a derivatization step is necessary to introduce a chromophoric or fluorophoric tag.
A suitable derivatizing agent should react quantitatively with the secondary amine under mild conditions to yield a product with a strong and stable absorbance or fluorescence signal. Phenyl isothiocyanate (PITC) is a well-known reagent that reacts with primary and secondary amines to form phenylthiourea (B91264) derivatives, which have a strong UV absorbance around 240-250 nm. psu.edu
Derivatization Reaction with PITC: this compound + Phenyl isothiocyanate → N-methyl-N-({[(2S)-oxetan-2-yl]methyl}) -N'-phenylthiourea
After the derivatization reaction is complete, the concentration of the resulting phenylthiourea derivative can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from standards of known concentration.
Illustrative Quantification Data:
| Analyte | Derivatizing Agent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| This compound | Phenyl isothiocyanate (PITC) | ~245 | ~15,000 |
Note: The molar absorptivity is an estimated value based on similar phenylthiourea derivatives.
For fluorescence-based quantification, a fluorogenic reagent would be required. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dansyl chloride could potentially be used, but the reaction conditions would need to be optimized for this specific secondary amine.
Hyphenated Techniques for Comprehensive Analysis
In the characterization and quantification of this compound within non-biological matrices, hyphenated analytical techniques are indispensable. These methods couple a separation technique with a spectroscopic detection method, providing both qualitative and quantitative data with high sensitivity and selectivity. Such approaches are crucial for confirming the molecular structure, assessing purity, and detecting the compound in various samples.
GC-MS and LC-MS for Structural Confirmation and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of organic compounds. The choice between them often depends on the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS):
The analysis of amines like this compound by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and column interactions. vt.edu To overcome these issues, derivatization is typically required to convert the amine into a more volatile and less polar derivative. vt.edu A common approach involves acylation, for example, with reagents like heptafluorobutyl chloroformate followed by amidation with methylamine (B109427). nih.gov
Once derivatized, the compound can be separated on a chiral capillary column (e.g., Chirasil-L-Val) to confirm the enantiomeric purity of the (2S) configuration. nih.gov The gas chromatograph is coupled to a mass spectrometer, which serves as the detector. The mass spectrometer ionizes the eluted molecules (commonly via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, confirming the molecular weight and offering structural information through fragmentation patterns. This is crucial for unambiguous structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method well-suited for the direct analysis of polar, non-volatile compounds like this compound, often without the need for derivatization. nih.gov This technique is frequently employed for purity assessment and quantification in pharmaceutical and chemical synthesis contexts. nih.govrsc.org
For purity analysis, a reversed-phase High-Performance Liquid Chromatography (HPLC) column, such as a C18 column, is typically used. nih.govrsc.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. rsc.org
The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common choice for this type of analyte as it is a soft ionization technique that minimizes fragmentation and typically produces a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight. nih.govrsc.org For enhanced specificity and quantitative accuracy, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be utilized. nih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented, and a specific product ion is monitored. This highly selective process minimizes matrix interference and allows for very low limits of detection and quantification. nih.gov
Table 1: Typical Parameters for LC-MS/MS Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatography | HPLC or UHPLC | Separation of the analyte from impurities. |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Retention and separation of polar organic compounds. |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with 10 mM Ammonium Acetate or 0.1% Formic Acid | Elution of the analyte and improved ionization. rsc.org |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions [M+H]⁺. nih.gov |
| Detection Mode | Tandem MS (MS/MS) - Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. nih.gov |
NMR-SPE for Structural Insights
The hyphenation of Nuclear Magnetic Resonance (NMR) spectroscopy with Solid-Phase Extraction (SPE) offers a sophisticated method for obtaining detailed structural information from components of a mixture separated by HPLC. chromatographyonline.comnih.govd-nb.info This indirect coupling technique, often referred to as HPLC-SPE-NMR, overcomes the challenges of direct HPLC-NMR, such as solvent interference and low analyte concentration. d-nb.info
The process involves several automated steps:
HPLC Separation: The sample mixture is first separated using conventional HPLC.
Analyte Trapping: As the specific chromatographic peak corresponding to this compound elutes from the column, it is passed through an SPE cartridge (e.g., with a C18 sorbent). d-nb.info The analyte is retained on the solid phase, while the HPLC mobile phase passes through to waste. researchgate.netlibretexts.orgwikipedia.org
Solvent Exchange: The SPE cartridge is dried with a stream of nitrogen gas to remove the residual HPLC solvents. d-nb.info
Elution and NMR Analysis: The trapped analyte is then eluted from the cartridge with a small volume of a deuterated solvent (e.g., CDCl₃, MeOD) directly into an NMR tube or a flow cell. chromatographyonline.comd-nb.info
This approach provides two major advantages. First, it allows for a complete solvent switch, meaning the NMR spectrum is acquired in a pure, deuterated solvent without interfering signals from HPLC eluents. chromatographyonline.com This is critical for accurate structural elucidation. Second, the SPE step allows for significant analyte concentration. By repeatedly trapping the same peak from multiple HPLC runs onto a single cartridge, a sufficient amount of the compound can be accumulated to perform not only standard ¹H NMR but also more time-intensive and informative 2D NMR experiments (e.g., COSY, HSQC, HMBC). nih.gov
For this compound, ¹H and ¹³C NMR spectra would confirm the presence of the methyl group, the amine, and the characteristic signals of the oxetane (B1205548) ring. 2D NMR experiments would provide connectivity information, confirming how these fragments are pieced together, thus offering unambiguous structural verification. nih.govsemanticscholar.org
Development of Chemical Sensors for Detection (Non-biological applications)
The development of chemical sensors for the rapid, selective, and sensitive detection of specific amines in non-biological settings (e.g., industrial process monitoring, environmental analysis) is an active area of research. For a chiral compound like this compound, sensors could be designed for general amine detection or, more sophisticatedly, for enantioselective recognition.
Sensor technologies are typically based on converting a molecular recognition event into a measurable signal, which can be optical or electrochemical. mdpi.com
Optical Sensors: Fluorescence-based sensors are a common type of optical sensor. nih.gov These often employ a chiral fluorophore (a molecule that emits light after absorbing it) that interacts differently with the two enantiomers of a chiral amine. rsc.orgrsc.org For instance, a sensor molecule could be designed to form a complex with this compound. This interaction could lead to a change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response), which can be correlated to the concentration of the amine. rsc.org By using a chiral sensor molecule, it is possible to achieve enantioselectivity, where the sensor's response to the (S)-enantiomer is significantly different from its response to the (R)-enantiomer. nih.govrsc.org
Electrochemical Sensors: Electrochemical sensors measure changes in electrical properties (e.g., current, potential) upon interaction with the target analyte. nih.gov A common strategy involves modifying an electrode surface with a chiral recognition element. This could be a chiral polymer, a cyclodextrin-based network, or a supramolecular compound that can selectively bind one enantiomer over the other. mdpi.comnih.gov When the target amine binds to the modified electrode, it can alter the flow of electrons, generating a detectable signal. The magnitude of this signal can then be used to quantify the analyte. These sensors offer advantages such as high sensitivity, potential for miniaturization, and simple instrumentation. nih.gov
Table 2: Principles of Chemical Sensors for Amine Detection
| Sensor Type | Recognition Principle | Signal Transduction | Potential Application |
|---|---|---|---|
| Optical (Fluorescence) | Formation of a diastereomeric complex between a chiral fluorophore and the chiral amine. nih.govrsc.org | Change in fluorescence intensity or wavelength (color). | Real-time monitoring in chemical reactors or environmental samples. |
| Electrochemical | Enantioselective binding to a chiral-modified electrode surface (e.g., using cyclodextrins). nih.gov | Change in current or electrical potential. | Portable devices for on-site quality control or leak detection. |
Derivatives, Analogs, and Structure Chemical Property Relationships of Methyl 2s Oxetan 2 Yl Methyl Amine
Systematic Structural Modifications of the Amine Moiety
The amine functionality of methyl({[(2S)-oxetan-2-yl]methyl})amine is a primary site for structural modification, allowing for the fine-tuning of its chemical properties. Variations in the substitution at the nitrogen atom directly impact the amine's basicity and nucleophilicity, which are critical determinants of its reactivity and potential biological interactions.
Influence of N-Substitution on Basicity and Nucleophilicity
The introduction of the oxetane (B1205548) ring alpha to the amine nitrogen has a profound effect on its basicity. The electronegative oxygen atom in the oxetane ring exerts a significant inductive electron-withdrawing effect, which reduces the electron density on the nitrogen atom. This, in turn, lowers the amine's ability to accept a proton, thereby decreasing its basicity. It has been demonstrated that the presence of an oxetane ring alpha to an amine can reduce its pKaH by approximately 2.7 units compared to a similar acyclic amine. nih.gov For instance, the calculated pKaH of a piperidine derivative is significantly lowered when an oxetane is introduced in the γ-position. sci-hub.se
The nucleophilicity of these amines generally correlates with their basicity. However, steric hindrance around the nitrogen atom can significantly impact nucleophilicity without a proportional decrease in basicity. Therefore, increasing the size of the N-alkyl group is expected to decrease the rate of reactions where the amine acts as a nucleophile, particularly in reactions sensitive to steric bulk.
Table 1: Predicted Influence of N-Substitution on the Properties of this compound Derivatives
| N-Substituent | Predicted Change in Basicity (pKa) | Predicted Change in Nucleophilicity | Key Influencing Factors |
| Hydrogen (Primary Amine) | Higher than the secondary amine | Higher than the secondary amine | Reduced steric hindrance. |
| Methyl (Secondary Amine) | Baseline | Baseline | Inductive effect of methyl group. |
| Ethyl | Slightly higher | Slightly lower | Increased inductive effect, minor increase in steric bulk. |
| Isopropyl | Higher | Lower | Increased inductive effect, significant increase in steric bulk. |
| tert-Butyl | Higher | Significantly lower | Strong inductive effect, very high steric hindrance. |
| Acetyl (Amide) | Significantly lower | Significantly lower | Resonance delocalization of the nitrogen lone pair. |
Exploration of Homologous Amine Derivatives
The synthesis of homologous amine derivatives of this compound, such as the N-ethyl and N-propyl analogs, can be achieved through standard synthetic methodologies. One common approach involves the reductive amination of (2S)-oxetan-2-carbaldehyde with the corresponding primary amine (ethylamine or propylamine) in the presence of a reducing agent like sodium triacetoxyborohydride.
Alternatively, N-alkylation of the parent primary amine, (S)-oxetan-2-ylmethanamine, with an appropriate alkyl halide (e.g., ethyl iodide or propyl bromide) would also yield the desired homologous secondary amines. Careful control of reaction conditions would be necessary to minimize over-alkylation to the tertiary amine.
The physical and chemical properties of these homologous derivatives are expected to follow predictable trends. An increase in the length of the N-alkyl chain will lead to a corresponding increase in molecular weight and lipophilicity. While the inductive effect of longer alkyl chains would slightly increase the basicity of the amine, this effect is expected to be modest due to the dominant influence of the oxetane ring.
Variations in the Oxetane Ring Substitution Pattern and Stereochemistry
Modifications to the oxetane ring itself, including the introduction of substituents and alterations in stereochemistry, provide another avenue for tuning the properties of the parent compound. These changes can significantly impact the ring's inherent strain and, consequently, its reactivity.
Impact of Substituents on Ring Strain and Reactivity
The unsubstituted oxetane ring possesses a significant amount of ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane. nih.gov This strain arises from the deviation of the bond angles from the ideal tetrahedral geometry. The introduction of substituents on the oxetane ring can further influence this strain. For instance, the addition of substituents can lead to a more puckered conformation of the ring to alleviate unfavorable eclipsing interactions. mdpi.com
Substituents at the 2-position of the oxetane ring can have a pronounced effect on its stability and reactivity. Electron-donating groups at this position are likely to destabilize the ring, making it more susceptible to ring-opening reactions. nih.gov Conversely, electron-withdrawing groups can modulate the reactivity of the ring in different ways, depending on the nature of the chemical transformation. Studies on 2-substituted oxetanes have shown that their metabolic stability can be lower than their 3-substituted counterparts, with ring scission being a potential metabolic pathway. acs.org The reactivity of the oxetane ring is also influenced by the nature of exocyclic double bonds, as seen in 2-methyleneoxetanes, which exhibit heightened reactivity due to the increased strain. acs.org
Table 2: Predicted Impact of Substituents at the 2-Position on the Properties of the Oxetane Ring in this compound Analogs
| 2-Substituent | Predicted Effect on Ring Strain | Predicted Effect on Reactivity (Ring Opening) | Rationale |
| Hydrogen | Baseline | Baseline | Reference compound. |
| Methyl | Increased puckering | Potentially increased | Steric and electronic effects. |
| Phenyl | Increased puckering | Increased | Steric bulk and potential electronic stabilization of intermediates. |
| Hydroxymethyl | May decrease strain through H-bonding | Potentially altered | Intramolecular interactions. |
| Trifluoromethyl | Increased strain | Increased | Strong inductive electron-withdrawing effect. |
Synthesis and Characterization of Stereoisomers and Diastereomers
The synthesis of the enantiomer of the parent compound, methyl({[(2R)-oxetan-2-yl]methyl})amine, would start from the corresponding (R)-enantiomer of a suitable starting material, such as (R)-epichlorohydrin or (R)-glycidol. The synthetic route would likely mirror that of the (S)-enantiomer, ensuring the retention or controlled inversion of stereochemistry at the chiral center.
The synthesis of diastereomers would involve the introduction of an additional chiral center, either on the N-substituent or on the oxetane ring. For example, reductive amination of (2S)-oxetan-2-carbaldehyde with a chiral amine, such as (R)-alpha-methylbenzylamine, would produce a mixture of two diastereomers. These diastereomers would have distinct physical properties, allowing for their separation by chromatography or crystallization.
The characterization of these stereoisomers and diastereomers would rely heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would be crucial for confirming the connectivity and stereochemical relationships within the molecule. mdpi.com Chiral High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the enantiomeric excess of the chiral products.
Structure-Reactivity Relationships in Key Chemical Transformations
The amine and oxetane moieties in this compound are both susceptible to a variety of chemical transformations. The interplay between the structure of the molecule and the nature of the reagents determines the outcome of these reactions.
Key chemical transformations for the amine group include N-acylation and N-alkylation. In N-acylation reactions, the secondary amine can react with acylating agents such as acid chlorides or anhydrides to form amides. The rate of this reaction will be influenced by the nucleophilicity of the amine, which, as discussed, is modulated by the N-substituent and the electron-withdrawing effect of the oxetane ring.
N-alkylation of the secondary amine to form a tertiary amine can be achieved using various alkylating agents. The reactivity of the amine in these reactions will again depend on its nucleophilicity and the steric hindrance around the nitrogen atom. The choice of the alkylating agent and reaction conditions will be critical to control the extent of alkylation and avoid potential side reactions.
The oxetane ring, due to its inherent strain, is susceptible to ring-opening reactions under both acidic and nucleophilic conditions. nih.gov The regioselectivity of the ring-opening will be directed by the substitution pattern on the ring. For 2-substituted oxetanes, nucleophilic attack is generally favored at the less hindered C4 position, leading to the formation of a primary alcohol. Under acidic conditions, the reaction may proceed through a more carbocation-like intermediate, and the regioselectivity will be influenced by the electronic effects of the substituents.
The structure of the nucleophile or the electrophile in these transformations will also play a crucial role in the reaction outcome. For instance, in N-acylation, a more electrophilic acylating agent will react faster. Similarly, in oxetane ring-opening, a stronger nucleophile will facilitate the reaction under milder conditions. The stereochemistry of the starting material will also be a key determinant of the stereochemistry of the product in many of these transformations.
Design Principles for this compound-based Chiral Scaffolds
The design of effective chiral scaffolds is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule. This compound serves as an exemplary building block for such scaffolds, integrating several key structural and electronic features. The design principles for chiral scaffolds based on this amine revolve around the strategic use of its inherent chirality, conformational rigidity, and the tunable reactivity of its amine functionality.
A primary design principle is the exploitation of the (2S)-oxetane ring as a rigid and stereochemically defined core. The four-membered oxetane ring possesses significant ring strain (approx. 106 kJ·mol⁻¹) and adopts a puckered conformation, unlike the planar cyclobutane. acs.orgnih.gov This puckering, combined with the fixed (S)-configuration at the C2 position, creates a well-defined three-dimensional space. This inherent rigidity acts as a "conformational lock," which minimizes the number of available transition states in a reaction, thereby enhancing stereochemical control. acs.orgnih.gov The predictable orientation of substituents on the oxetane ring allows for the precise transfer of chiral information from the scaffold to the reacting substrate.
Another crucial principle is the modulation of the amine's electronic properties and reactivity by the adjacent oxetane ring. The electronegative oxygen atom within the oxetane ring exerts a potent inductive electron-withdrawing effect. nih.gov This effect propagates through the methylene (B1212753) linker to the nitrogen atom, significantly reducing the basicity of the amine. It has been demonstrated that an oxetane ring positioned alpha to an amine can lower its pKaH by approximately 2.7 units. nih.gov This modulation is a key design element; a less basic amine can be advantageous in preventing unwanted side reactions while still retaining sufficient nucleophilicity for catalysis or further functionalization.
The ability to engage in specific non-covalent interactions is a third pillar of the design strategy. The oxygen atom of the oxetane is an effective hydrogen-bond acceptor, capable of forming stronger hydrogen bonds than other cyclic ethers. acs.org This feature can be used to orient substrates or reagents within a catalytic pocket, stabilizing the desired transition state. Simultaneously, the secondary amine group (-NH-) itself can function as a hydrogen-bond donor, providing a dual-binding capability that enhances the organizational capacity of the scaffold and contributes to higher enantioselectivity.
Finally, the scaffold allows for systematic structural modification to fine-tune its steric and electronic environment. The methyl group on the nitrogen provides a baseline level of steric hindrance. This group can be readily replaced with larger or more complex substituents to create a library of derivatives. By altering the N-substituent, a chemist can systematically probe the steric requirements of a reaction's transition state, optimizing the scaffold for a specific transformation. This tunability is fundamental to creating highly selective catalysts or ligands tailored for specific applications. For instance, replacing the methyl group with a bulkier group like tert-butyl would create a more sterically demanding environment, potentially increasing facial selectivity for incoming reagents.
These principles—leveraging the fixed chirality and rigidity of the oxetane, fine-tuning the amine's reactivity, utilizing hydrogen bonding capabilities, and allowing for systematic steric and electronic modification—form the basis for the rational design of chiral scaffolds derived from this compound.
Table 1: Influence of Structural Modifications on the Properties of this compound-based Scaffolds
| Modification on Scaffold | Predicted Effect on Steric Hindrance | Predicted Effect on Basicity (pKaH) | Potential Impact on Catalytic Performance |
| Replacing N-methyl with N-ethyl | Slight increase | Minor change | May slightly improve enantioselectivity in sterically sensitive reactions. |
| Replacing N-methyl with N-isopropyl | Moderate increase | Minor change | Could enhance facial shielding, leading to higher enantiomeric excess (ee). |
| Replacing N-methyl with N-tert-butyl | Significant increase | Minor change | Creates a highly constrained environment; may significantly boost selectivity or inhibit reaction. |
| Replacing N-methyl with N-aryl group | Moderate increase; electronic effects | Decrease | Aromatic ring can offer π-stacking interactions; electronic withdrawal further reduces basicity. |
| Addition of a substituent at C3 of the oxetane ring | Increase (position-dependent) | Minor change | Can further restrict conformational freedom and refine the shape of the chiral pocket. |
| Addition of a substituent at C4 of the oxetane ring | Increase (position-dependent) | Negligible change | Alters the steric environment distal to the amine, potentially influencing substrate approach. |
Degradation Pathways and Environmental Chemical Transformations of Methyl 2s Oxetan 2 Yl Methyl Amine
Thermal Degradation Mechanisms and Products (in non-biological systems)
The thermal stability of methyl({[(2S)-oxetan-2-yl]methyl})amine is anticipated to be influenced by both the N-methyl amine functionality and the strained oxetane (B1205548) ring. Studies on analogous compounds suggest that thermal degradation will likely proceed through mechanisms involving the cleavage of the C-N bond and potential rearrangements or decomposition of the oxetane moiety.
Influence of Temperature and Pressure on Stability
Elevated temperatures are expected to decrease the stability of this compound. For N-methylated amines, thermal degradation rates generally increase with temperature. The energy input from higher temperatures can overcome the activation energy required for bond scission, particularly the C-N bonds. While specific data for the target compound is unavailable, research on other amines used in industrial applications, such as CO2 capture, consistently demonstrates a positive correlation between temperature and degradation rate.
The influence of pressure on the stability of similar amines is less documented in non-biological systems. However, in a closed system, increased pressure at a given temperature could potentially influence reaction equilibria and the rates of degradation, though the specific effects would be dependent on the particular decomposition pathways.
Formation of Chemical Byproducts
The thermal degradation of N-methylated amines typically involves N-dealkylation and deamination processes. For this compound, this could lead to the formation of [(2S)-oxetan-2-yl]methanamine and methylamine (B109427). Further degradation could produce ammonia.
The oxetane ring itself may undergo thermal decomposition. While the exact products would depend on the conditions, thermal stress on cyclic ethers can lead to ring-opening and fragmentation, potentially forming various aldehydes, ketones, and other oxygenated byproducts. The presence of the amine group could also influence these pathways.
Table 1: Potential Thermal Degradation Byproducts of this compound Based on Analogous Compounds
| Precursor Compound | Potential Thermal Degradation Byproducts |
| This compound | [(2S)-oxetan-2-yl]methanamine, Methylamine, Ammonia, Formaldehyde (B43269), Acetaldehyde |
This table is illustrative and based on the degradation pathways of structurally similar N-methylated amines and cyclic ethers.
Oxidative Degradation Pathways (in non-biological systems)
Oxidative degradation is a significant pathway for the transformation of amines and ethers in the environment, often initiated by reactive oxygen species.
Reaction with Oxidizing Agents and Atmospheric Components
In the atmosphere, this compound is expected to react with hydroxyl radicals (•OH), a primary atmospheric oxidant. The reaction of •OH with secondary amines can proceed via hydrogen abstraction from the N-H bond, the C-H bonds adjacent to the nitrogen atom, or the C-H bonds on the oxetane ring. Reaction with other atmospheric oxidants like ozone (O3) and nitrate (B79036) radicals (NO3•) is also possible, particularly at night.
The degradation can also be initiated by other oxidizing agents in aqueous environments, such as hydrogen peroxide or metal ions that can catalyze oxidation reactions.
Identification of Degradation Products and Their Chemical Stability
The oxidative degradation of N-methylated amines can lead to a variety of products. N-dealkylation is a common pathway, which would yield [(2S)-oxetan-2-yl]methanamine and formaldehyde. Further oxidation can lead to the formation of amides and N-oxides.
The oxetane ring is also susceptible to oxidative attack. Metabolic studies of oxetane-containing pharmaceuticals, which can be analogous to environmental oxidation, have shown that the oxetane ring can be opened to form diol derivatives. This suggests that oxidative degradation of this compound could lead to the formation of 1,2-propanediol derivatives. The stability of these degradation products will vary, with smaller, more volatile compounds being more likely to undergo further degradation.
Table 2: Potential Oxidative Degradation Products of this compound Based on Analogous Compounds
| Precursor Compound | Potential Oxidative Degradation Products |
| This compound | [(2S)-oxetan-2-yl]methanamine, Formaldehyde, N-methyl-N-({[(2S)-oxetan-2-yl]methyl})formamide, this compound N-oxide, 1-((methylamino)methyl)ethane-1,2-diol |
This table is illustrative and based on the oxidative degradation pathways of structurally similar N-methylated amines and oxetane-containing compounds.
Hydrolytic Stability and Degradation under Various pH Conditions
The hydrolytic stability of this compound is expected to be significantly influenced by pH due to the presence of the amine group and the oxetane ring.
The oxetane ring, being a strained ether, is susceptible to acid-catalyzed ring-opening. Under acidic conditions, the ether oxygen can be protonated, making the ring more susceptible to nucleophilic attack by water. This would lead to the formation of a diol. The rate of this hydrolysis is expected to increase as the pH decreases. Under neutral and basic conditions, the oxetane ring is generally considered to be more stable and less prone to hydrolysis.
Table 3: Predicted Hydrolytic Stability of this compound at Different pH Conditions
| pH Condition | Predicted Stability of Amine Group | Predicted Stability of Oxetane Ring | Potential Hydrolytic Degradation Products |
| Acidic (pH < 7) | Stable (protonated) | Unstable (susceptible to ring-opening) | 1-((methylamino)methyl)propane-1,3-diol |
| Neutral (pH ≈ 7) | Stable | Generally Stable | Minimal to no degradation |
| Basic (pH > 7) | Stable | Stable | Minimal to no degradation |
This table is based on the known hydrolytic stability of secondary amines and oxetane rings under different pH conditions.
Photolytic Degradation Studies in Chemical Matrices (e.g., solutions, films)
While specific photolytic degradation studies on this compound are not extensively documented in publicly available literature, the photochemical behavior of the oxetane ring, a key structural feature of the molecule, has been investigated. The degradation is primarily anticipated to proceed via cleavage of the strained four-membered oxetane ring.
Research on similar oxetane structures suggests that photolytic cleavage can occur through a retro-Paternò–Büchi reaction. acs.org This process involves a [2+2] cycloreversion, breaking the ring into a carbonyl compound and an olefin. The reaction can be initiated by direct excitation of the oxetane or through the use of a sensitizer. acs.org In the absence of a catalyst, the cleavage of oxetanes is suggested to occur from the first excited singlet state (S1), often initiated by a C-O bond scission. acs.org However, in the presence of a sensitizer, such as a thioxanthone, triplet states can be populated, leading to cleavage via an initial C-C bond scission. acs.org
For this compound, two primary photolytic cleavage pathways of the oxetane ring can be hypothesized:
Pathway A (C-C bond cleavage): This would result in the formation of formaldehyde and an N-allylamine derivative.
Pathway B (C-O bond cleavage): This pathway would lead to the formation of an aldehyde and an enamine, which would likely be unstable and undergo further transformations.
The specific pathway and the resulting products would be influenced by factors such as the excitation wavelength, the presence of photosensitizers, and the chemical matrix (e.g., solvent, film) in which the reaction occurs. Time-resolved spectroscopy on related oxetane compounds has shown that these cleavage events can occur on femtosecond to microsecond timescales. acs.org
Table 1: Hypothesized Photolytic Degradation Products of the Oxetane Ring in this compound
| Cleavage Pathway | Initial Bond Scission | Potential Products |
| Pathway A | C-C | Formaldehyde, N-methylallylamine |
| Pathway B | C-O | Acrolein, Methylamine |
Note: The products listed are based on general principles of oxetane photochemistry and have not been experimentally verified for this compound.
Chemical Fate in Industrial Processes (e.g., CO2 capture solvent regeneration, non-environmental impact)
In industrial applications such as CO2 capture, amine-based solvents are subjected to harsh conditions, including high temperatures, high concentrations of CO2, and the presence of oxygen, which can lead to chemical degradation. bohrium.combellona.org While specific data on this compound in these processes is not available, its chemical fate can be inferred from the well-documented degradation of other primary and secondary amines like monoethanolamine (MEA) and diethanolamine (B148213) (DEA). bohrium.comcapes.gov.br
The degradation in a CO2 capture process can be broadly categorized into thermal and oxidative degradation.
Thermal Degradation:
In the high-temperature stripper section of a CO2 capture plant (typically 100-150°C), amines can degrade in the presence of CO2. bohrium.combellona.org For a secondary amine like this compound, the degradation process would likely initiate with the formation of a carbamate (B1207046), a reversible reaction with CO2. researchgate.netmdpi.com At elevated temperatures, this carbamate can undergo further reactions. bellona.org
Primary and secondary amines are known to form cyclic compounds such as oxazolidinones and ureas under these conditions. bohrium.com Given the structure of this compound, the formation of a substituted oxazolidinone is a plausible degradation pathway. The rate of thermal degradation is significantly influenced by temperature, CO2 loading, and amine concentration. bellona.orgutexas.edu Tertiary amines generally show greater resistance to thermal degradation than primary and secondary amines. bohrium.comresearchgate.net
Oxidative Degradation:
The presence of oxygen, even at low concentrations, can lead to oxidative degradation of the amine solvent, primarily in the absorber section of the CO2 capture unit. acs.org This process is complex and can be catalyzed by metal ions. bellona.org For secondary amines, oxidation can lead to the formation of a variety of products, including aldehydes, carboxylic acids, and smaller amine fragments. The amine structure plays a crucial role in its susceptibility to oxidation. utexas.edu Studies on various amines have shown that the presence of electron-withdrawing groups and the number of carbons between functional groups can affect oxidative stability. utexas.edu
Table 2: Potential Degradation Pathways and Products of this compound in CO2 Capture Processes
| Degradation Type | Location in Process | Key Influencing Factors | Potential Degradation Products |
| Thermal Degradation | Stripper/Reboiler | High Temperature, CO2 Loading, Amine Concentration | Carbamates, Substituted Oxazolidinones, Ureas |
| Oxidative Degradation | Absorber | Oxygen Concentration, Metal Ions, CO2 Loading | Aldehydes, Carboxylic Acids (e.g., Formate), Ammonia, Smaller Amines |
Note: This table is based on the known degradation pathways of other amines used in CO2 capture and represents a hypothetical scenario for this compound.
Emerging Trends and Future Research Directions for Methyl 2s Oxetan 2 Yl Methyl Amine
Unexplored Synthetic Routes and Novel Methodologies
The synthesis of chiral amines and oxetanes has been a subject of intense research, with numerous methods being developed. acs.orgnih.govacs.org However, the efficient and stereoselective synthesis of molecules containing both moieties, such as methyl({[(2S)-oxetan-2-yl]methyl})amine, presents unique challenges and opportunities for the development of novel synthetic strategies.
Future research in this area could focus on several promising avenues:
Late-Stage C-H Functionalization: Recent advances in C-H activation and functionalization offer a powerful tool for the synthesis of complex molecules. nih.gov A potential route to this compound and its derivatives could involve the targeted C-H amination of a suitable oxetane (B1205548) precursor. This approach would be highly atom-economical and could allow for the rapid generation of a library of related compounds.
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high stereoselectivity under mild reaction conditions. nih.govresearchgate.netdovepress.com Engineered transaminases or amine dehydrogenases could be developed to catalyze the asymmetric amination of an oxetane-containing ketone or aldehyde, providing a direct and environmentally friendly route to the target molecule. acs.orgmdpi.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a versatile tool for the formation of C-N bonds. researchgate.net A possible synthetic strategy could involve the photoredox-catalyzed coupling of an oxetane-derived radical with an aminating agent.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Late-Stage C-H Functionalization | High atom economy, rapid diversification | Regio- and stereoselectivity control |
| Biocatalysis | High enantioselectivity, mild conditions | Enzyme development and optimization |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity | Substrate scope and reaction optimization |
Advanced Spectroscopic and In-Situ Characterization Techniques
A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for its potential applications. Advanced spectroscopic techniques can provide detailed insights into its conformational preferences and reactivity.
Future research should employ a combination of state-of-the-art spectroscopic and in-situ characterization methods:
Chiroptical Spectroscopy: Circular dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. nih.gov The CD spectrum of this compound would provide a unique fingerprint of its absolute configuration and could be used to monitor the stereochemical outcome of synthetic reactions in real-time.
Advanced NMR Spectroscopy: Multidimensional and chiral NMR techniques can be used to elucidate the solution-state structure and conformational dynamics of the molecule. Nuclear Overhauser effect (NOE) experiments can provide information about the spatial proximity of different protons, helping to define the preferred conformation of the oxetane ring and its substituent.
In-Situ Reaction Monitoring: Techniques such as ReactIR and in-situ NMR can be used to monitor the progress of reactions involving this compound in real-time. This would provide valuable kinetic and mechanistic data, aiding in the optimization of synthetic procedures and the understanding of its chemical transformations. acs.org
| Technique | Information Gained | Potential Application |
| Circular Dichroism (CD) | Absolute configuration, enantiomeric excess | High-throughput screening of asymmetric syntheses |
| Multidimensional NMR | Solution-state structure, conformational analysis | Understanding structure-activity relationships |
| In-Situ IR/NMR | Reaction kinetics, mechanistic insights | Optimization of synthetic routes and process development |
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis and discovery. nih.govbiorxiv.orgacs.org These computational tools can be used to predict the properties of molecules, optimize reaction conditions, and even propose novel synthetic routes. nih.govrsc.org
For this compound, AI and ML could be applied in several ways:
Prediction of Physicochemical Properties: ML models can be trained to predict a wide range of properties, including solubility, lipophilicity, and metabolic stability. researchgate.net This would be invaluable for assessing the drug-like properties of this compound and its derivatives without the need for extensive experimental work.
Reaction Optimization and Prediction: ML algorithms can be used to analyze large datasets of chemical reactions and identify the optimal conditions for a given transformation. nih.gov This could be used to accelerate the development of efficient synthetic routes to this compound.
De Novo Design of Analogs: Generative AI models can be used to design novel molecules with desired properties. nih.gov This could be used to explore the chemical space around this compound and identify new analogs with improved biological activity or physicochemical properties.
Development of Novel Catalytic Systems Based on this compound Structure
Chiral amines are widely used as ligands in asymmetric catalysis. acs.orgrsc.org The unique structure of this compound, with its chiral center and the presence of a Lewis basic oxygen atom in the oxetane ring, makes it an attractive candidate for the development of novel catalytic systems.
Future research in this area could focus on:
Asymmetric Catalysis: this compound could be used as a chiral ligand in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, C-C bond formations, and aminations. nih.govacs.org The oxetane oxygen could potentially coordinate to the metal center, creating a well-defined and rigid catalytic environment.
Organocatalysis: Chiral primary and secondary amines are effective organocatalysts for a range of transformations. This compound could be explored as a catalyst for reactions such as asymmetric Michael additions and aldol reactions.
Bifunctional Catalysis: The presence of both an amine and an ether functionality raises the possibility of developing bifunctional catalysts, where both groups participate in the catalytic cycle. This could lead to novel reactivity and high levels of stereocontrol.
Addressing Current Gaps in Fundamental Understanding of its Chemical Behavior and Transformations
Due to the limited research on this compound, there are significant gaps in our understanding of its fundamental chemical behavior and reactivity. The strained oxetane ring is known to undergo ring-opening reactions under certain conditions, and the interplay between the amine and the oxetane is likely to lead to unique chemical properties. beilstein-journals.orgwikipedia.org
Key areas for future investigation include:
Ring-Opening Reactions: A systematic study of the stability of the oxetane ring in this compound towards various reagents and reaction conditions is needed. nih.gov Understanding the factors that govern ring-opening versus other transformations is crucial for its synthetic applications.
Influence of the Oxetane on Amine Basicity: The electron-withdrawing nature of the oxetane ring is expected to influence the basicity of the amine. nih.gov Quantifying this effect and understanding its implications for reactivity is an important area of research.
Conformational Analysis: A detailed computational and experimental study of the conformational preferences of this compound would provide valuable insights into its shape and how it interacts with other molecules. This is particularly important for its potential applications in medicinal chemistry and catalysis.
Q & A
Q. What are the optimal synthetic routes for methyl({[(2S)-oxetan-2-yl]methyl})amine, and how can stereochemical control be achieved?
- Methodological Answer : Stereoselective synthesis can be achieved via reductive amination of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. For example, the oxetane-containing intermediate can be prepared by ring-opening of epoxides followed by amine functionalization. Purification via column chromatography or preparative HPLC ensures enantiomeric excess (ee) >98% .
- Key Reagents : Sodium cyanoborohydride, chiral auxiliaries, and immobilized enzymes.
- Conditions : Anhydrous solvents (THF, MeOH), 0–5°C for kinetic control.
Q. How can researchers characterize the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) mobile phase, monitoring at 254 nm .
- NMR with Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting for enantiomers in ¹H/¹³C NMR .
- Polarimetry : Specific rotation values ([α]D²⁵) compared to literature standards .
Q. What analytical techniques are critical for confirming the structural integrity of the oxetane ring?
- Methodological Answer :
- FT-IR : Stretching vibrations for C-O-C (oxetane) at 980–1010 cm⁻¹ .
- X-ray Crystallography : Resolves bond angles and ring strain (typical oxetane C-O-C angle: ~88°) .
- MS/MS Fragmentation : Diagnostic peaks at m/z 85 (oxetane ring cleavage) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the oxetane ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model ring strain energy (~25 kcal/mol) and nucleophilic attack pathways. Molecular dynamics simulations (NAMD/GROMACS) predict solvent effects on ring-opening kinetics .
- Software : Gaussian 16, ORCA, VMD.
- Key Outputs : Activation barriers, transition state geometries.
Q. How can contradictory stability data under varying pH conditions be resolved?
- Methodological Answer : Perform kinetic studies at controlled pH (2–12) using:
- UV-Vis Spectroscopy : Monitor degradation via absorbance shifts (λmax 270 nm) .
- LC-MS : Quantify degradation products (e.g., oxetane hydrolysis to diol derivatives) .
- Statistical Analysis : Fit data to first-order kinetics; identify pH-dependent degradation pathways (e.g., acid-catalyzed vs. base-catalyzed) .
Q. What strategies mitigate racemization during scale-up synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Minimize residence time at high temperatures (T < 40°C) .
- Immobilized Catalysts : Chiral Pd nanoparticles on SiO₂ enhance recyclability and ee retention (>95%) .
- In-line PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy adjusts reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
